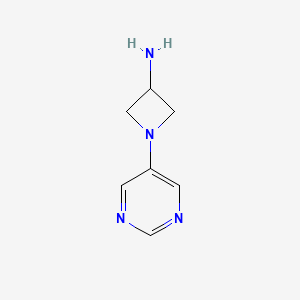

1-(Pyrimidin-5-yl)azetidin-3-amine

Description

Significance of Azetidine (B1206935) and Pyrimidine (B1678525) Ring Systems in Heterocyclic Chemistry

The individual importance of azetidine and pyrimidine in the world of chemistry, particularly in the development of pharmaceuticals, cannot be overstated. Their unique structural and electronic properties have made them favored components in the design of bioactive molecules.

Azetidine as a Privileged Structure and Pharmacophore

Azetidine, a saturated four-membered ring containing one nitrogen atom, has gained recognition as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The ring strain of approximately 25.4 kcal/mol gives azetidines a unique three-dimensional character and reactivity compared to their less strained five-membered pyrrolidine (B122466) counterparts and more strained three-membered aziridine (B145994) cousins. rsc.orgrsc.org This inherent strain, coupled with its stability, makes the azetidine scaffold an attractive component in drug discovery. nih.govresearchgate.net

Compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai The rigid nature of the azetidine ring can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net

Pyrimidine Nuclei as Fundamental Heterocycles

The pyrimidine ring is a cornerstone of life itself, forming the structural basis for three of the five primary nucleobases in nucleic acids: cytosine (C), thymine (B56734) (T), and uracil (B121893) (U). researchgate.netwikipedia.orgwikipedia.org These molecules are fundamental to the storage and transfer of genetic information in DNA and RNA. newworldencyclopedia.org This natural prevalence has long inspired chemists to explore the synthetic and medicinal potential of pyrimidine derivatives. researchgate.netnih.gov

Beyond their role in genetics, pyrimidine derivatives exhibit a vast spectrum of biological activities. They are found in vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), and are key components in a multitude of synthetic drugs. researchgate.net The pyrimidine scaffold is a common feature in anticancer agents, antivirals, antibacterials, and cardiovascular drugs. ignited.ingsconlinepress.comnih.gov Its ability to participate in various chemical interactions and its synthetic tractability make it a highly versatile and fundamental heterocycle in medicinal chemistry. nih.govnumberanalytics.com

Confluence of Azetidine and Pyrimidine Moieties in Chemical Synthesis

The combination of azetidine and pyrimidine rings within a single molecule, as seen in 1-(Pyrimidin-5-yl)azetidin-3-amine, represents a strategic approach in drug design. This "molecular hybridization" aims to synergize the beneficial properties of both scaffolds. The azetidine ring can act as a rigid linker or introduce a specific three-dimensional geometry, while the pyrimidine moiety can provide key hydrogen bonding interactions and serve as a recognition element for biological targets.

The synthesis of such hybrid molecules often involves the coupling of a pre-functionalized azetidine with a suitable pyrimidine derivative. For instance, analogues of N,N-dimethyladenine have been modified with 3-substituted azetidines to create fluorescent probes. nih.govnih.gov These studies highlight the synthetic accessibility and the potential for fine-tuning the properties of the final compound by modifying either the azetidine or the pyrimidine component. nih.gov

Historical Context of Azetidine and Pyrimidine Research

The journey to understanding and utilizing these two heterocyclic systems has been a long and evolving one, marked by significant milestones in synthetic chemistry.

Evolution of Synthetic Strategies for Four-Membered Nitrogen Heterocycles

The synthesis of azetidines has historically been challenging due to the inherent ring strain. nih.gov Early methods were often limited in scope and required harsh reaction conditions. However, the last few decades have seen remarkable progress in the development of new synthetic strategies. magtech.com.cnrsc.org These advancements have made functionalized azetidines more accessible for research and development.

Modern synthetic approaches to azetidines are diverse and include:

Cyclization reactions: These are among the most common methods and involve the formation of the four-membered ring through intramolecular nucleophilic substitution. rsc.org

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. rsc.orgresearchgate.net

Ring expansion and contraction: These strategies utilize more readily available three- or five-membered heterocyclic precursors to form the azetidine ring. rsc.org

C-H amination: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidine rings. rsc.org

These evolving synthetic methodologies have been crucial in unlocking the potential of azetidine-containing compounds. rice.edunsf.govnih.gov

Development of Pyrimidine Scaffold Derivatization

The systematic study of pyrimidines dates back to the late 19th century. wikipedia.org The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported in 1879. wikipedia.org The parent pyrimidine compound was first prepared in 1900. wikipedia.org

The principal synthesis of pyrimidines typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species like an amidine, urea, or guanidine. wikipedia.org The Biginelli reaction is a classic example of a multicomponent reaction used to synthesize dihydropyrimidines. wikipedia.org

Over the years, a vast array of methods for the derivatization of the pyrimidine scaffold has been developed. nih.govresearchgate.netgsconlinepress.comorganic-chemistry.orgscience.gov These strategies allow for the introduction of various functional groups at different positions on the ring, enabling the fine-tuning of the molecule's properties for specific applications. nih.gov This has been instrumental in the discovery of numerous pyrimidine-based drugs. nih.gov

Structural Characteristics of this compound as a Model Compound

The molecule this compound serves as an excellent exemplar for understanding the interplay between a saturated, strained four-membered ring and an aromatic, electron-deficient six-membered ring. Its structure is defined by three key features: the azetidine ring, the pyrimidine ring, and the nitrogen-carbon bond that joins them.

Overview of the Azetidine Ring System

Azetidine is a saturated heterocyclic organic compound containing a four-membered ring with three carbon atoms and one nitrogen atom. jst.go.jp This small ring size imposes significant ring strain, which is a defining characteristic of its chemistry. cardiff.ac.ukuni.lu The reactivity of azetidines is largely driven by this strain, making them susceptible to ring-opening reactions. uni.lu However, the azetidine ring is notably more stable than the three-membered aziridine ring, which allows for easier handling and more selective chemical manipulations. cardiff.ac.uk

The nitrogen atom within the azetidine ring imparts basicity to the molecule. nih.gov However, the ring strain can influence the availability of the nitrogen's lone pair of electrons for protonation, making azetidines generally weaker bases compared to larger, less-strained cyclic amines or acyclic secondary amines. nih.gov The azetidine ring is a component of several natural products, such as mugineic acids and penaresidins. jst.go.jp

Table 1: Properties of the Azetidine Ring System

| Property | Description |

|---|---|

| Structure | Saturated 4-membered ring with one nitrogen atom. |

| Ring Strain | High, leading to unique reactivity. |

| Basicity | Generally a weaker base than larger cyclic amines. nih.gov |

| Reactivity | Prone to ring-opening reactions due to strain. uni.lu |

Overview of the Pyrimidine Ring System

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at the 1 and 3 positions. chemrxiv.orgchemspider.com This arrangement of nitrogen atoms makes the pyrimidine ring electron-deficient, which significantly influences its chemical properties. bldpharm.com Compared to pyridine (B92270), which has only one nitrogen atom, pyrimidines are less basic. chemspider.com

The electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution more difficult than in benzene, but it facilitates nucleophilic aromatic substitution. chemspider.combldpharm.com The 2-, 4-, and 6-positions of the pyrimidine ring are particularly electron-deficient, while the 5-position is less so, making it more amenable to electrophilic attack. bldpharm.com The pyrimidine core is a fundamental building block in nature, most notably forming the structure of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. chemrxiv.orgchemspider.com

Table 2: Properties of the Pyrimidine Ring System

| Property | Description |

|---|---|

| Structure | Aromatic 6-membered ring with two nitrogen atoms at positions 1 and 3. chemrxiv.orgchemspider.com |

| Aromaticity | Heterocyclic aromatic compound. chemspider.com |

| Basicity | Less basic than pyridine due to the presence of a second nitrogen atom. chemspider.com |

| Reactivity | Prone to nucleophilic aromatic substitution; electrophilic substitution is more difficult. chemspider.combldpharm.com |

Interconnection via N1-Azetidine to Pyrimidine-5-yl Linkage

The linkage of the azetidine and pyrimidine rings in this compound occurs via a covalent bond between the nitrogen atom of the azetidine ring (N1) and the carbon atom at the 5-position of the pyrimidine ring. This type of bond formation is a cornerstone of medicinal chemistry, often achieved through transition-metal-catalyzed cross-coupling reactions.

The formation of such N-aryl bonds is commonly accomplished using methods like the Buchwald-Hartwig amination or Ullmann coupling. rsc.org These reactions typically involve the coupling of an amine (in this case, 3-aminoazetidine) with an aryl halide (such as a 5-halopyrimidine) in the presence of a palladium or copper catalyst. nih.govrsc.org The specific connection to the 5-position of the pyrimidine is significant. As previously noted, this position is the most electron-rich on the pyrimidine ring and, therefore, the most susceptible to electrophilic aromatic substitution, although in the context of N-arylation with a pre-formed pyrimidine ring, it is the reactivity of the C-X (where X is a halogen) bond that dictates the coupling.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N4 |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-pyrimidin-5-ylazetidin-3-amine |

InChI |

InChI=1S/C7H10N4/c8-6-3-11(4-6)7-1-9-5-10-2-7/h1-2,5-6H,3-4,8H2 |

InChI Key |

MDOAZVTYSOXDHP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CN=CN=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrimidin 5 Yl Azetidin 3 Amine and Analogues

Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring can be broadly categorized into cyclization reactions, where the ring is formed from an acyclic precursor, and the chemical transformation of existing ring systems.

Cyclization Reactions

Intramolecular cyclization is a fundamental approach to azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the four-membered ring. Various strategies have been developed to facilitate this transformation.

A modern and efficient method for the synthesis of functionalized azetidines involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes. These reactive intermediates can be opened by a variety of nucleophiles, including amines, to afford substituted azetidines. For instance, the reaction of sterically congested 1-azabicyclo[1.1.0]butanes with hydrazoic acid proceeds smoothly to yield 3-azidoazetidines, which can then be reduced to the corresponding N-unsubstituted azetidin-3-amines. rsc.org This two-step process provides a facile route to valuable azetidin-3-amine (B9764) building blocks.

The reaction is believed to proceed via nucleophilic attack of the amine on one of the bridgehead carbons of the azabicyclobutane, leading to the cleavage of the central C-N bond and formation of the azetidine ring. This method is advantageous due to the modular nature of the synthesis, allowing for the introduction of various functionalities onto the azetidine core.

| Starting Material | Reagent | Product | Yield | Reference |

| Sterically congested 1-azabicyclo[1.1.0]butanes | Hydrazoic acid | 3-Azidoazetidines | Good to excellent | rsc.org |

| 3-Azidoazetidines | Pd/C, H₂ | N-Unsubstituted azetidin-3-amines | - | rsc.org |

The intramolecular cyclization of γ-amino alcohols presents a direct and atom-economical approach to the azetidine ring. A particularly effective method for this transformation utilizes N,N'-carbonyldiimidazole (CDI) as a mediating agent. organic-chemistry.orgnih.gov This method activates the hydroxyl group of the amino alcohol, facilitating its displacement by the neighboring amino group to form the cyclic product. nih.gov

This CDI-mediated cyclization is valued for its mild reaction conditions and avoidance of toxic reagents. organic-chemistry.org It has been successfully applied to the synthesis of a variety of functionalized azetidines. The required γ-amino alcohol precursors can often be synthesized using established methods like the proline-catalyzed Mannich protocol. nih.gov

| Substrate Type | Reagent | Product | Yield | Reference |

| γ-Amino alcohols | N,N'-Carbonyldiimidazole (CDI) | Substituted Azetidines | Good to excellent | organic-chemistry.org |

Iodocyclization of homoallylic amines is a powerful and stereoselective method for the synthesis of functionalized azetidines. This reaction typically involves the treatment of a homoallylic amine with iodine, which triggers an electrophilic cyclization to form a 2-(iodomethyl)azetidine derivative. rsc.orgrsc.org The reaction proceeds with high stereoselectivity, delivering the cis-substituted azetidine as the major product. rsc.org

The temperature of the reaction can be a critical factor in determining the outcome. At room temperature, the formation of the azetidine ring is favored, while at higher temperatures, rearrangement to the thermodynamically more stable five-membered pyrrolidine (B122466) ring can occur. rsc.orgrsc.org The resulting iodomethyl azetidines are versatile intermediates that can be further functionalized by reaction with various nucleophiles. rsc.org

| Substrate Type | Reagent | Product | Key Feature | Reference |

| Homoallylic amines | Iodine | 2-(Iodomethyl)azetidine derivatives | High stereoselectivity for cis-isomer | rsc.orgrsc.org |

The intramolecular cyclization of haloamines, such as iodoamines, provides a classical approach to the formation of N-heterocycles. While specific detailed examples for the synthesis of azetidines via sodium hydride-promoted cyclization of iodoamines are not extensively documented in the reviewed literature, the general principle involves the deprotonation of the amine by a strong base like sodium hydride, followed by intramolecular nucleophilic substitution of the iodide. This strategy is commonly employed for the formation of various ring sizes. The intramolecular displacement of a fluorine atom with sodium hydride at room temperature has been reported in the synthesis of a tricyclic β-lactam, showcasing the utility of this base in promoting intramolecular cyclizations. nih.gov

Reduction of β-Lactams to Azetidines

The reduction of the carbonyl group in β-lactams (azetidin-2-ones) offers a direct route to the corresponding azetidines. This transformation is a reliable method for accessing the saturated four-membered ring system. rsc.org Various reducing agents can be employed for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule.

Commonly used reducing agents include diisobutylaluminium hydride (DIBAL-H) and chloroalanes. rsc.org However, the use of strong reducing agents like lithium aluminium hydride (LiAlH₄) can sometimes lead to ring-opening of the strained azetidine ring, particularly in the presence of electron-rich substituents on the ring. rsc.org Therefore, careful selection of the reducing agent and reaction conditions is crucial for achieving a high yield of the desired azetidine.

| Substrate Type | Reducing Agent | Product | Potential Side Reaction | Reference |

| β-Lactams (Azetidin-2-ones) | DIBAL-H, Chloroalanes | Azetidines | Ring-opening | rsc.org |

| β-Lactams (Azetidin-2-ones) | Lithium aluminium hydride (LiAlH₄) | Azetidines | Ring-opening | rsc.org |

Aza-Michael Addition Reactions for Azetidine Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful and versatile method for the formation of carbon-nitrogen bonds, and it has been effectively employed in the synthesis of substituted azetidine derivatives. mdpi.comnih.govbohrium.com This synthetic strategy is particularly useful for preparing functionalized 3-substituted 3-(acetoxymethyl)azetidines. researchgate.net

A general approach involves the reaction of an α,β-unsaturated ester appended to the azetidine ring, such as methyl 2-(azetidin-3-ylidene)acetate, with various NH-heterocycles. mdpi.comnih.govbohrium.com The reaction is typically catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and proceeds under mild conditions to afford the desired azetidine adducts in good to excellent yields. mdpi.comnih.gov For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines in acetonitrile has been shown to be an efficient route to a diverse range of azetidine derivatives. mdpi.com

The mechanism of the aza-Michael addition involves the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which then tautomerizes to the more stable keto or ester form. The reaction is often highly regioselective. mdpi.comnih.gov In the context of synthesizing precursors for 1-(pyrimidin-5-yl)azetidin-3-amine, this methodology can be envisioned for the introduction of a protected amine functionality at the 3-position of the azetidine ring.

| Amine Nucleophile | Michael Acceptor | Catalyst/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Azetidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU/Acetonitrile | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 64 |

| 1H-pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU/Acetonitrile | Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | 83 |

| 4-Bromo-1H-pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU/Acetonitrile | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 |

| 1H-imidazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | DBU/Acetonitrile | Methyl (1-Boc-3-(imidazol-1-yl)azetidin-3-yl)acetate | 53 |

Multi-Component Reactions Involving Azetidine Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including azetidine derivatives. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have been applied to the synthesis of highly functionalized azetidines. acs.orgsemanticscholar.org These reactions allow for the introduction of multiple points of diversity in a single synthetic step.

The organocatalyzed Ugi three-component reaction (U-3CR) of 4-oxoazetidine-2-carbaldehydes has been studied, providing access to complex azetidine adducts in good yields. acs.org Similarly, the Passerini three-component reaction (P-3CR) of 4-oxoazetidine-2-carbaldehydes and azetidine-2,3-diones represents a novel approach to functionalized azetidines. acs.orgsemanticscholar.orgnih.gov Phenyl phosphinic acid has been identified as an effective catalyst for these transformations. acs.org

The adducts obtained from these MCRs are valuable intermediates that can be further elaborated. For example, the resulting β-lactam structures can undergo ring-opening and subsequent cyclization to afford enantiopure γ-lactams and γ-lactones. acs.org While not directly leading to this compound, these MCR strategies highlight the potential for the rapid assembly of diverse azetidine scaffolds that could be further modified to include the desired pyrimidine (B1678525) moiety.

Strategies for Pyrimidine Ring Construction and Functionalization

The pyrimidine core of this compound can be constructed through various cyclization strategies or introduced via functionalization of a pre-existing pyrimidine ring.

Condensation Reactions

The Pinner synthesis is a classical and widely used method for the construction of the pyrimidine ring. slideshare.netslideshare.net This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound, such as a β-keto ester or a β-diketone, with an amidine. slideshare.net The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines. slideshare.net

The mechanism of the Pinner synthesis proceeds through several key steps: protonation of the carbonyl oxygen, nucleophilic attack by the amidine, dehydration, and subsequent deprotonation to yield the aromatic pyrimidine ring. slideshare.netyoutube.com This methodology has been employed in the synthesis of various medicinally important pyrimidine derivatives. slideshare.net

| 1,3-Dicarbonyl Compound | Amidine | Catalyst | Product Type |

|---|---|---|---|

| β-Keto ester | Non-N-substituted amidine | Acid | Substituted pyrimidine |

| β-Diketone | Amidine derivative | Acid or Base | Substituted pyrimidine |

| Malonic ester | Amidine derivative | Acid or Base | Substituted pyrimidine |

Selective Reduction of Pyrimidines

The selective reduction of the pyrimidine ring is a crucial transformation in the synthesis of various analogues and in the modification of pyrimidine-containing compounds. Catalytic hydrogenation is a common method for this purpose, often employing platinum or rhodium-based catalysts. researchgate.netresearchgate.net For instance, substituted pyridines have been successfully hydrogenated to their corresponding piperidine derivatives using a PtO2 catalyst in glacial acetic acid under hydrogen pressure. researchgate.netresearchgate.net Similar conditions can be applied to the reduction of the pyrimidine ring.

The reduction of pyrimidines can also be achieved using complex metal hydrides, which can lead to the formation of 1,6-dihydropyrimidines. rsc.org The choice of reducing agent and reaction conditions can influence the degree of reduction and the regioselectivity of the process. For the synthesis of analogues of this compound, selective reduction of the pyrimidine ring could provide access to compounds with a dihydropyrimidine or tetrahydropyrimidine core.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

A highly effective and direct route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine and azetidin-3-amine. 5-Halopyrimidines, such as 5-bromopyrimidine, are suitable substrates for this transformation. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack at the carbon atom bearing the halogen.

The efficiency of these SNAr reactions can be significantly enhanced through the use of microwave irradiation. evitachem.com Reactions that may require several hours under conventional heating can often be completed in a matter of minutes with microwave assistance, leading to higher yields and fewer side products. evitachem.com The use of high-boiling polar solvents, such as N-methylpyrrolidone (NMP) or polyethylene glycol (PEG-400), is beneficial for these reactions. evitachem.com

| Nucleophile | Solvent | Heating Method | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Thiolates | NMP | Microwave | < 1 minute | >85-95% |

| Amines | PEG-400 | Microwave | ~ 5 minutes | High |

Derivatization of Pyrimidinones

Pyrimidinones, which are tautomers of hydroxypyrimidines, serve as versatile precursors for the synthesis of halogenated pyrimidines. The hydroxyl group of a pyrimidinone can be converted into a chloro group, a better leaving group for nucleophilic substitution reactions, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3). slideshare.net This conversion is a key step in multi-step syntheses of functionalized pyrimidines.

Alternatively, diphenylphosphinic chloride has been shown to be an effective reagent for the one-pot conversion of pyrimidinone derivatives into substituted pyrimidines under mild conditions. clockss.org This method allows for the introduction of various nucleophiles, including amines, onto the pyrimidine ring. The reaction proceeds through the in situ activation of the pyrimidinone by the phosphorus reagent, followed by nucleophilic displacement. clockss.org This approach provides a convenient route to functionalized pyrimidines that can then be coupled with the azetidine moiety.

Coupling Methodologies for Azetidine-Pyrimidine Linkage

The formation of the crucial bond between the azetidine nitrogen and the pyrimidine C5 carbon is a key step in the synthesis. Several established chemical reactions are employed to achieve this linkage, each offering distinct advantages depending on the available starting materials and the desired final structure.

Nucleophilic Aromatic Substitution of Aminoazetidine Moieties on Aromatic Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a primary and direct method for forging the N-C bond between the azetidine and pyrimidine rings. This reaction typically involves the displacement of a halide (e.g., chloro or bromo) from an electron-deficient pyrimidine ring by the nucleophilic nitrogen of an aminoazetidine derivative.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. This reactivity is further enhanced by the presence of a halogen at the 5-position. The general mechanism proceeds through an addition-elimination pathway, where the aminoazetidine attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the halide ion. These reactions are often performed in polar aprotic solvents and may be heated to proceed at a reasonable rate.

Suzuki–Miyaura Cross-Coupling for Hybrid Structures

The Suzuki–Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of complex organic molecules, including biaryl and heteroaryl structures. While not typically used for the direct N-C linkage in the title compound, it is instrumental in creating analogues where the pyrimidine and azetidine moieties are connected through a carbon-based linker. nih.gov

This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov For pyrimidine-azetidine hybrids, this could involve reacting a pyrimidine-boronic acid with a halogenated azetidine, or vice versa. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Cesium carbonate (Cs₂CO₃) is a frequently used base, valued for its ability to improve reaction rates and yields in many palladium-catalyzed couplings. organic-chemistry.orgwhiterose.ac.ukacs.org The catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the boronic acid derivative (activated by the base), and reductive elimination to yield the final product and regenerate the catalyst.

| Catalyst/Ligand | Base | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 °C | Effective for coupling brominated pyrazole-azetidine hybrids with boronic acids. | mdpi.com |

| Pd₂(dba)₃ / Custom Ligand | KF / NaOtBu | Dioxane | 100 °C | Used for coupling 2-pyridylboronates with 5-bromopyrimidine. | nih.gov |

| Azetidine–Pd(II) Complex | - | Water | Ambient | Demonstrates high activity for coupling aryl bromides with aryl boronates in aqueous media. | researchgate.net |

| Pd/BaPOM | K₂CO₃ or Cs₂CO₃ | Toluene or DMF | 150 °C | Used for coupling various aryl halides with phenylboronic acid. | researchgate.net |

Formation from Schiff Base Intermediates via Cyclization

An alternative strategy for constructing the azetidine ring itself involves the cyclization of a Schiff base (imine) intermediate. This method, often referred to as the Staudinger synthesis, is a [2+2] cycloaddition that forms an azetidin-2-one (a β-lactam), which can then be reduced to the desired azetidine. mdpi.comderpharmachemica.com

The process begins with the condensation of an amine with an aldehyde or ketone to form the Schiff base. To synthesize a 1-(pyrimidin-5-yl) substituted azetidine, one could start with a pyrimidine-5-carboxaldehyde and a suitable amine, or conversely, a 5-aminopyrimidine and a different aldehyde. The resulting imine is then reacted with a ketene, typically generated in situ from an acyl chloride and a tertiary amine base like triethylamine (Et₃N). Chloroacetyl chloride is a commonly used reagent for this purpose. derpharmachemica.comchemijournal.comresearchgate.netnih.gov The reaction proceeds via a concerted or stepwise mechanism to yield the four-membered β-lactam ring. Subsequent reduction of the carbonyl group in the azetidin-2-one is required to obtain the final azetidine structure.

General Synthetic Approaches and Reagents

The successful synthesis of this compound and its analogues relies on a toolkit of standard organic chemistry techniques and reagents that control reactivity and facilitate bond formation.

Utilization of Protecting Groups (e.g., Boc Protection)

Protecting groups are essential for masking reactive functional groups, such as the amine on the azetidine ring, to prevent them from participating in unwanted side reactions during synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines due to its stability under many reaction conditions and its ease of removal. nih.gov

The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. It can be readily cleaved under acidic conditions, for instance, with trifluoroacetic acid (TFA), which regenerates the free amine without affecting other parts of the molecule. acs.org Other protecting groups, such as the carboxybenzyl (Cbz) group, offer orthogonal deprotection strategies, allowing for selective removal in the presence of acid-labile groups like Boc. ljmu.ac.uk

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | nih.govorganic-chemistry.org |

| Carboxybenzyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | ljmu.ac.uk |

| Trifluoroacetyl | TFA | Mild alkaline solutions (e.g., NH₃ in MeOH) | nih.gov |

| tert-Butoxythiocarbonyl | Botc | Acidic conditions (TFA) or thermolysis | acs.org |

Common Catalysts and Reagents

A variety of catalysts and reagents are employed to facilitate the key transformations in the synthesis of pyrimidine-azetidine compounds. The selection of these reagents is crucial for reaction efficiency, yield, and selectivity.

| Reagent | Chemical Class | Primary Role in Synthesis | Reference |

|---|---|---|---|

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic base | Used as a base in C4 functionalization of pyrimidine nucleosides. | nih.govnih.gov |

| POCl₃ (Phosphorus oxychloride) | Chlorinating/Dehydrating Agent | Converts hydroxypyrimidines to chloropyrimidines for subsequent SNAr reactions. | nih.govresearchgate.netresearchgate.netindianchemicalsociety.com |

| Triethylamine (Et₃N) | Tertiary amine base | Acts as an HCl scavenger and base in the formation of azetidin-2-ones from Schiff bases and chloroacetyl chloride. | mdpi.comderpharmachemica.comresearchgate.netnih.gov |

| Chloroacetyl chloride | Acyl chloride | Key reagent for [2+2] cycloaddition with imines to form the azetidin-2-one ring. | derpharmachemica.comnih.govresearchgate.netjmchemsci.com |

| HATU | Amide coupling agent | Facilitates the formation of amide bonds, useful for synthesizing analogues with amide linkers. | peptide.comwikipedia.orgresearchgate.netchemicalbook.comrsc.org |

| Cs₂CO₃ (Cesium carbonate) | Inorganic base | Commonly used base in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings. | organic-chemistry.orgwhiterose.ac.ukacs.orgresearchgate.net |

| Pd/C (Palladium on carbon) | Heterogeneous catalyst | Used for hydrogenation reactions, such as nitro group reduction, debenzylation (Cbz deprotection), and reduction of imines. | wikipedia.orgcommonorganicchemistry.comrsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in medicinal chemistry, offering considerable advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved product yields, and often enhanced purity. The application of microwave irradiation facilitates efficient heat transfer directly to the reacting molecules, leading to uniform heating and rapid reaction rates. This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyrimidine derivatives and related fused-ring systems. nih.govsemanticscholar.orgnih.gov

A notable application of this technique is in the one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov This method involves the reaction of 2-aminopyridine, cyanamide, and various aldehydes or ketones under neat (solvent-free) conditions, providing a green and atom-economical route to these complex molecules. nih.gov Similarly, microwave assistance has proven effective in the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. nih.gov In this process, 6-methylisocytosine is reacted with α-bromoacetophenones under microwave heating at 160 °C for just 20 minutes, resulting in high yields of the desired products. nih.gov

Another relevant example is the synthesis of pyridylimidazo[1,5-a]pyridine derivatives and their subsequent quaternization to form pyridinium salts. mdpi.com The initial one-pot cyclocondensation to form the core scaffold is performed using microwave assistance, achieving yields over 80%. mdpi.com The subsequent SN2-type reaction with iodoethane to form the salts is also carried out in a microwave reactor, typically at 155 °C for 50 minutes. mdpi.com These examples underscore the utility of microwave irradiation in rapidly assembling complex nitrogen-containing heterocyclic systems analogous to the azetidine-pyrimidine scaffold. The significant reduction in reaction time compared to conventional methods makes MAOS a valuable strategy for accelerating the drug discovery process. ekb.eg

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Analogues nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Methylisocytosine | α-Bromoacetophenone | Microwave, 160 °C, 20 min | 2-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one | High |

| 6-Methylisocytosine | Substituted α-bromoacetophenones | Microwave, 160 °C, 20 min | 2-Aryl-imidazo[1,2-a]pyrimidin-5(8H)-ones | High |

One-Pot and Multi-Step Synthetic Sequences

The construction of the this compound scaffold and its analogues can be approached through both multi-step sequences, where intermediates are isolated and purified at each stage, and more streamlined one-pot procedures that enhance efficiency.

Multi-Step Synthetic Sequences

A common multi-step approach for synthesizing pyrimidine-azetidinone systems involves an initial condensation followed by a cyclization reaction. For instance, the synthesis of 3-chloro-4-benzylidene-1-(pyrimidin-2-yl)azetidin-2-one derivatives begins with the preparation of a Schiff base (an imine). This is achieved by reacting a primary amine, such as 4-(5-bromothiophen-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine, with a substituted aromatic aldehyde in ethanol with a catalytic amount of acetic acid. ijcsrr.org

In the subsequent step, the isolated imine undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine. nih.gov This step constructs the four-membered azetidin-2-one (β-lactam) ring. This sequence allows for the systematic variation of substituents on both the pyrimidine and the azetidine ring, enabling the creation of a library of related compounds.

Multi-Step Synthesis of 1-(Pyrimidin-2-yl)azetidin-2-one Analogues

| Step | Reactants | Reagents/Solvents | Intermediate/Product |

|---|---|---|---|

| 1: Imine Formation | 2-Aminopyrimidine derivative, Aromatic aldehyde | Ethanol, Acetic acid (catalyst) | 1-Aryl-N-(pyrimidin-2-yl)methanimine (Schiff Base) |

| 2: Cyclization | Schiff Base, Chloroacetyl chloride | 1,4-Dioxane, Triethylamine | 3-Chloro-4-aryl-1-(pyrimidin-2-yl)azetidin-2-one |

One-Pot Synthetic Sequences

For example, a one-pot, three-component synthesis has been effectively used to produce thiazolidin-4-one derivatives bearing a sulfonamide moiety. ekb.eg This reaction brings together sulfadiazine, a substituted benzaldehyde, and mercaptoacetic acid in a single vessel. ekb.eg A similar three-component strategy under microwave heating has been developed for pyrimido-oxazepine analogues. researchgate.net While not directly forming the azetidine ring, these examples demonstrate the power of one-pot multicomponent reactions in rapidly building molecular complexity. A more directly relevant general method describes a straightforward one-pot synthesis of 1,3-disubstituted azetidines via the alkylation of a primary amine with a 2-substituted-1,3-propanediol derivative (a bis-triflate), showcasing a direct route to the azetidine core. nih.gov

Stereoselective Synthesis of Azetidine-Pyrimidine Systems

The azetidine ring in this compound contains a stereocenter at the C3 position. Therefore, controlling the stereochemistry during synthesis is crucial for developing enantiomerically pure compounds. Stereoselective synthesis of azetidine derivatives has been a subject of intensive research, leading to several effective strategies.

A highly flexible and stereoselective method for preparing chiral azetidin-3-ones, which are direct precursors to azetidin-3-amines, has been developed using gold catalysis. nih.gov This strategy involves the oxidative cyclization of chiral N-propargylsulfonamides. The key steps involve the intermolecular oxidation of the terminal alkyne to generate a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov The chirality is introduced early in the sequence through the use of chiral t-butanesulfinimine chemistry to prepare the N-propargylsulfonamide starting material, allowing for the synthesis of azetidin-3-ones with high enantiomeric excess (typically >98% e.e.). nih.gov

Another powerful approach for achieving stereocontrol in azetidine systems is through asymmetric hydrogenation. This has been demonstrated in the synthesis of enantioenriched 2-azetidinylcarboxylic acids. acs.org The process starts with the formation of unsaturated 2-azetinylcarboxylic acid precursors. Subsequently, a metal-catalyzed asymmetric hydrogenation using a chiral ruthenium complex, such as [Ru(p-cymene)Cl2]2 with a BINAP-based ligand, reduces the double bond in a stereocontrolled manner. This method has been shown to produce the desired cis-isomers with high enantiomeric ratios (up to 95:5 e.r.). acs.org These stereoselective strategies provide pathways to access specific enantiomers of azetidine-containing compounds, which is critical for their application in medicinal chemistry.

Stereoselective Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones nih.gov

| Starting Material | Key Reagent/Catalyst | Key Intermediate | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Chiral N-propargylsulfonamide | Gold catalyst, N-oxide oxidant | α-Oxo gold carbene | Chiral N-sulfonylazetidin-3-one | >98% |

Chemical Reactivity and Derivatization of 1 Pyrimidin 5 Yl Azetidin 3 Amine Scaffolds

Reactions at the Azetidine (B1206935) Ring

The reactivity of the azetidine ring in 1-(Pyrimidin-5-yl)azetidin-3-amine is largely characterized by the chemistry of its secondary amine within the ring and the primary exocyclic amino group. The considerable ring strain of approximately 25.4 kcal/mol makes the azetidine ring more reactive than a corresponding pyrrolidine (B122466) but more stable and easier to handle than an aziridine (B145994). rsc.org

Modifications of the Amino Group (e.g., N-alkylation, Reductive Amination, Acylations)

The primary amino group at the 3-position of the azetidine ring is a prime site for functionalization. Standard amine chemistry can be readily applied to introduce a wide array of substituents.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can be performed, though it can be challenging to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled approach involves reductive amination.

Reductive Amination: A highly versatile and controlled method for N-alkylation is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of multiple alkylations often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

Acylations: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is a robust way to introduce a variety of functional groups and build more complex molecular architectures.

| Reaction Type | Reagents | Product Type | Key Features |

| N-Alkylation | Alkyl Halides (e.g., R-X) | Secondary/Tertiary Amines | Can be difficult to control; potential for over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Secondary/Tertiary Amines | Highly versatile and controlled; avoids polyalkylation. masterorganicchemistry.comorganic-chemistry.org |

| Acylation | Acyl Halides, Anhydrides, Carboxylic Acids + Coupling Agents | Amides | Robust and high-yielding reaction for introducing diverse functionality. |

Substituent Effects on Ring Strain and Reactivity

The inherent strain of the four-membered azetidine ring is a key driver of its reactivity. rsc.org Substituents on the ring can significantly influence this strain and, consequently, the regioselectivity of ring-opening reactions. While the this compound scaffold is generally stable, reactions that involve ring-opening are influenced by the nature of the substituents. magtech.com.cn

Unsaturated groups, such as the pyrimidine (B1678525) ring attached at the N-1 position, can stabilize intermediates formed during ring-opening reactions through conjugation, making the C-N bond more susceptible to cleavage under certain conditions. magtech.com.cn The regioselectivity of nucleophilic ring-opening reactions is largely controlled by electronic effects. Nucleophiles tend to attack the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn However, for the this compound scaffold, derivatization typically focuses on maintaining the integrity of the azetidine ring.

Reactions at the Pyrimidine Ring

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic makes it generally resistant to electrophilic attack and susceptible to nucleophilic substitution. wikipedia.orgresearchgate.net

Substitution Patterns and Regioselectivity

The positions on the pyrimidine ring exhibit different levels of reactivity. The C-2, C-4, and C-6 positions are electron-deficient, while the C-5 position is comparatively less so. wikipedia.org

Electrophilic Substitution: This type of reaction is difficult on an unactivated pyrimidine ring. wikipedia.orgbhu.ac.in When it does occur, it is highly favored at the C-5 position. wikipedia.orgresearchgate.net The presence of the azetidinyl group at C-5, being an amino substituent, would typically be considered an activating group. However, the nitrogen of the azetidine is directly attached to the pyrimidine, and its lone pair is involved in the bond, moderating its activating effect compared to a simple amino group.

Nucleophilic Substitution: This is the more common reaction type for pyrimidines. It occurs preferentially at the C-2, C-4, and C-6 positions, especially if a good leaving group is present at one of these positions. bhu.ac.instackexchange.com The regioselectivity between the C-2 and C-4/C-6 positions can be influenced by factors like frontier molecular orbital coefficients, with the C-4 position often being more reactive. stackexchange.com

Electrophilic and Nucleophilic Reactions on the Pyrimidine Core

Electrophilic Reactions: For the this compound scaffold, direct electrophilic substitution on the pyrimidine ring is challenging. To achieve reactions like nitration or halogenation, activating groups would typically need to be present on the pyrimidine ring, or the reaction would require harsh conditions. wikipedia.orggrowingscience.com Given the substitution at C-5, any further electrophilic attack would likely be directed by the combined electronic influence of the existing azetidinyl group and the ring nitrogens.

Nucleophilic Reactions: A more viable strategy for derivatizing the pyrimidine ring involves nucleophilic aromatic substitution (SNAr). This would first require the introduction of a suitable leaving group, such as a halogen, at the C-2, C-4, or C-6 position of the pyrimidine ring. For instance, a 2-chloro-5-(azetidin-3-ylamino)pyrimidine could undergo nucleophilic displacement of the chlorine atom by various nucleophiles like amines, alcohols, or thiols. bhu.ac.inrsc.orgnih.gov

| Position | Favored Reaction Type | Conditions & Notes |

| C-2 | Nucleophilic Substitution | Requires a good leaving group (e.g., -Cl, -Br). bhu.ac.in |

| C-4 | Nucleophilic Substitution | Requires a good leaving group; often more reactive than C-2. stackexchange.comyoutube.com |

| C-5 | Electrophilic Substitution | Already substituted in the parent scaffold. Generally difficult on pyrimidines unless activated. wikipedia.orgresearchgate.net |

| C-6 | Nucleophilic Substitution | Requires a good leaving group. youtube.com |

Comprehensive Derivatization Strategies

A comprehensive approach to derivatizing the this compound scaffold involves the strategic and sequential modification of both the azetidine and pyrimidine moieties.

A common strategy would be to first diversify the primary amine on the azetidine ring. Using techniques like reductive amination and acylation, a library of analogs with various substituents at this position can be generated. These reactions are generally high-yielding and tolerant of the pyrimidine ring.

Subsequently, the pyrimidine ring can be functionalized. This would likely involve starting with a pyrimidine ring that has been pre-functionalized with a leaving group at the C-2 or C-4 position. For example, starting with 1-(2-chloropyrimidin-5-yl)azetidin-3-amine, one could first perform a nucleophilic substitution on the pyrimidine ring and then derivatize the azetidine amine, or vice versa. The order of these steps would be determined by the compatibility of the reagents and the desired final product.

This dual approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of a large and diverse library of compounds for further investigation.

Introduction of Diverse Functional Groups

The functionalization of the this compound core can be approached by modifying either the pyrimidine ring or the primary amine of the azetidine. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions youtube.com. However, direct functionalization of the pyrimidine ring in the presence of the azetidinyl substituent can be complex.

One potential strategy for introducing functional groups onto the pyrimidine ring is through transition-metal-catalyzed C-H functionalization. For instance, Rh(III)-catalyzed C-H cyanation has been demonstrated on 1-aryl isoquinolines, providing a method to install a nitrile group, which is a versatile precursor for other functional groups like amines, ketones, and carboxylic acids acs.org. While not directly demonstrated on the this compound scaffold, this methodology suggests a potential route for derivatization at the pyrimidine ring.

The primary amine on the azetidine ring offers a more direct handle for introducing a wide variety of functional groups through standard amine chemistry. This includes, but is not limited to, acylation, alkylation, sulfonylation, and reductive amination. These reactions allow for the systematic introduction of diverse substituents to probe structure-activity relationships.

| Reaction Type | Reagent/Catalyst | Potential Functional Group Introduced |

| C-H Cyanation | Rh(III) catalyst, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Cyano (-CN) |

| Acylation | Acid chlorides, Anhydrides | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide (-NHSO₂R) |

| Reductive Amination | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) | Secondary/Tertiary amine (-NHR, -NR₂) |

| Alkylation | Alkyl halides | Secondary/Tertiary amine (-NHR, -NR₂) |

These functionalization strategies provide a toolkit for chemists to generate a library of derivatives from the this compound core, enabling a thorough exploration of its chemical and biological properties.

Analogue Synthesis for Structural Exploration

The synthesis of analogues is a cornerstone of medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound. For the this compound scaffold, analogue synthesis can be systematically performed to understand the impact of substituents on biological activity. A notable example is the exploration of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as non-imidazole histamine (B1213489) H₃ receptor agonists. This series of compounds, which are structural isomers of the title compound, provides significant insight into the synthetic strategies and SAR of azetidinyl-pyrimidine scaffolds.

The general synthetic approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with a protected 3-aminoazetidine, followed by deprotection and further functionalization of the azetidine amine. This modular approach allows for the introduction of a variety of substituents on both the pyrimidine ring and the azetidine amine.

A study on 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines demonstrated that variations in the substitution pattern on the primary amine of the azetidine ring led to a range of potencies as histamine H₃ receptor agonists. This highlights the importance of the azetidine moiety as a key point for structural modification.

| Analogue | R¹ Substituent (Pyrimidine) | R² and R³ Substituents (Azetidine Amine) |

| 11b | Isopropyl | H, H |

| 14a | Methyl | H, H |

| 14d (VUF16839) | Methyl | H, Methyl |

| 11i | Isopropyl | Methyl, Methyl |

The synthesis of these analogues allows for a detailed exploration of the chemical space around the core scaffold, leading to the identification of compounds with optimized pharmacological profiles youtube.com.

Structure Activity Relationship Sar Methodologies and Findings for Azetidine Pyrimidine Frameworks

General Principles of SAR in Heterocyclic Chemistry

The study of how a molecule's chemical structure relates to its biological activity is known as structure-activity relationship (SAR). wikipedia.org This principle is fundamental in drug discovery, guiding the modification of bioactive compounds to enhance their efficacy and reduce adverse effects. wikipedia.orgslideshare.net In heterocyclic chemistry, SAR explores how the size, shape, and electronic properties of molecules influence their pharmacological actions. slideshare.netnih.gov

Key aspects of SAR include:

Molecular Size and Shape: The carbon skeleton's dimensions and stereochemistry are critical determinants of how a molecule interacts with its biological target. slideshare.net

Substituent Effects: The nature, position, and degree of substitution on a heterocyclic ring can dramatically alter a compound's biological profile. wikipedia.orgslideshare.net

Electronic Properties: The distribution of electrons within the molecule, influenced by heteroatoms and substituents, governs its reactivity and binding affinity. wikipedia.org

Nitrogen-containing heterocycles, such as pyrimidines and azetidines, are of particular interest due to their prevalence in biologically active compounds, including nucleic acids and vitamins. nih.govorientjchem.org The presence and position of nitrogen atoms significantly impact the molecule's basicity and electronic characteristics, thereby influencing its interactions with biological macromolecules. nih.govwikipedia.org

Positional and Substituent Effects on the Azetidine (B1206935) Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its rigidity and ability to introduce specific spatial arrangements. nih.govrsc.org However, its inherent ring strain can also lead to unique reactivity and potential stability issues. nih.govrsc.orgacs.org

Impact of Alkyl Substitution Patterns on Amino Groups

The substitution pattern on the amino group of an azetidine ring can significantly influence its reactivity and, consequently, its biological activity. Studies on the synthesis of azetidines have shown that various substituents on the amino group are well-tolerated. nih.gov

For instance, the formation of azetidines proceeds efficiently with both electron-rich and electron-deficient benzyl (B1604629) groups attached to the nitrogen. nih.govfrontiersin.org Similarly, substrates with n-butyl and even bulky tert-butyl amine moieties can yield azetidines in high amounts. nih.govfrontiersin.org This suggests that a range of alkyl and aryl substitutions on the azetidine nitrogen can be explored to modulate the compound's properties without hindering the core structure's formation.

Positional and Substituent Effects on the Pyrimidine (B1678525) Moiety

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. wikipedia.orgmicrobenotes.com This arrangement makes the ring electron-deficient, which influences its chemical reactivity and biological interactions. wikipedia.org

Influence of Substituents at Varying Pyrimidine Positions

The position of substituents on the pyrimidine ring is a critical determinant of biological activity. nih.gov The electron-deficient nature of the pyrimidine ring makes positions 2, 4, and 6 susceptible to nucleophilic substitution, while electrophilic substitution is more likely to occur at the less electron-deficient position 5. wikipedia.org

Research has consistently shown that modifying substituents at various positions can lead to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govrsc.org For example, in a series of pyrazolo[1,5-a]pyrimidines, optimizing a phenyl amide moiety at the C-7 position led to potent anti-proliferative agents. nih.gov Similarly, studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives revealed that modifications to the pyridine (B92270) moiety, which is structurally related to pyrimidine, significantly impacted their inhibitory activity against specific enzymes. nih.govresearchgate.net

The introduction of specific functional groups can enhance biological activity. For instance, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on pyridine derivatives has been shown to improve their antiproliferative activity. mdpi.com Conversely, bulky groups or halogen atoms can sometimes lead to decreased activity. mdpi.com

The following table summarizes the impact of substituents at different positions on the pyrimidine ring based on various studies:

| Position | Substituent Type | General Effect on Activity | Reference |

| 2, 4, 6 | Leaving groups (e.g., Cl) | Allows for further diversification through nucleophilic substitution. mdpi.com | mdpi.com |

| 5 | Alkynyl groups | Can lead to high antimycobacterial potency. nih.gov | nih.gov |

| 7 (in fused systems) | Phenyl amide | Optimization can lead to potent anti-proliferative agents. nih.gov | nih.gov |

| General | -OMe, -OH, -C=O, -NH2 | Often enhances antiproliferative activity. mdpi.com | mdpi.com |

| General | Halogens, bulky groups | May decrease antiproliferative activity. mdpi.com | mdpi.com |

Role of Nitrogen Position in Pyridine/Pyrimidine Rings on Structural Attributes

The position of nitrogen atoms within a heterocyclic ring profoundly affects its chemical properties. In pyrimidine, the two nitrogen atoms at positions 1 and 3 make the ring more electron-deficient than pyridine, which has only one nitrogen atom. wikipedia.org This increased π-deficiency makes pyrimidine less basic and more susceptible to nucleophilic attack, while electrophilic substitution becomes more challenging. wikipedia.org

The pKa of protonated pyrimidine is 1.23, significantly lower than that of pyridine (5.30), indicating its reduced basicity. wikipedia.org Protonation and alkylation typically occur at only one of the nitrogen atoms due to the deactivating effect of the second nitrogen. wikipedia.org

In SAR studies, the position of the nitrogen atom can dictate the molecule's interaction with its target. For example, in a study of Bloom Helicase inhibitors, changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, whereas moving it to the 3-position maintained comparable activity to the lead compound. nih.gov This highlights the critical role of nitrogen positioning in defining the spatial and electronic features necessary for biological function.

Conceptual Intermolecular Interactions Governed by Structural Features

The biological activity of small molecules like 1-(Pyrimidin-5-yl)azetidin-3-amine and its analogs is intrinsically linked to their ability to form specific intermolecular interactions with their protein targets. These interactions, which include ionic bonds, hydrogen bonds, and hydrophobic and electronic interactions, are dictated by the three-dimensional arrangement of atoms and functional groups within the molecule. Understanding these interactions is a cornerstone of structure-activity relationship (SAR) studies, guiding the design of more potent and selective compounds.

Exploration of Ionic Interactions

Ionic interactions, or salt bridges, are powerful, long-range interactions that occur between charged groups on a ligand and its receptor. Within the azetidine-pyrimidine framework, the primary site for potential ionic interactions is the basic amine group of the azetidine ring. At physiological pH, this amine is protonated, carrying a positive charge that can engage with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), in a binding pocket.

In studies of closely related analogs, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which act as histamine (B1213489) H3 receptor (H3R) agonists, the protonated azetidine amine is crucial for anchoring the ligand in the receptor binding site. nih.govacs.org Molecular modeling suggests that this positively charged nitrogen forms a key ionic bond with an aspartate residue (Asp114) in the third transmembrane domain of the H3R. This interaction mimics the native ligand histamine, where the protonated primary amine also forms a critical salt bridge with the same residue. The strength of this ionic bond is a major contributor to the binding affinity of these compounds.

The pyrimidine ring itself, while generally considered electron-deficient, can also participate in cation-π interactions. In this type of non-covalent bond, the electron-rich face of an aromatic ring interacts favorably with a nearby cation. While less common for the pyrimidine ring compared to more electron-rich aromatic systems, this interaction could contribute to binding affinity if an appropriately positioned cationic group is present on the receptor.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). The azetidine-pyrimidine scaffold possesses multiple hydrogen bond donors and acceptors, enabling the formation of complex hydrogen bonding networks with a target protein.

Key hydrogen bond donors in the this compound structure include the amine group on the azetidine ring (N-H). The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors.

In the case of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine H3R agonists, in addition to the ionic interaction, the amino group of the azetidine ring also acts as a hydrogen bond donor. nih.govacs.org Furthermore, the nitrogen atoms of the pyrimidine ring are proposed to form hydrogen bonds with residues such as glutamate (Glu206) in the fifth transmembrane domain of the H3R. These multiple points of hydrogen bonding contact contribute significantly to both the affinity and specificity of the ligand for its target. The precise geometry of these hydrogen bonds is critical; any modification to the scaffold that disrupts this optimal geometry can lead to a significant loss of potency.

The importance of hydrogen bonding is a recurring theme in the SAR of pyrimidine-containing molecules. For instance, in a series of aminopyrimidine-2,4-diones, the aminopyrimidine core was found to be essential for hydrogen bond interactions with key asparagine residues in the binding sites of target proteins. mdpi.com

Hydrophobic and Electronic Contributions of Substituents

While ionic and hydrogen bonds often provide the primary anchoring points, hydrophobic and electronic interactions are crucial for optimizing binding affinity and modulating pharmacokinetic properties. Substituents on both the pyrimidine and azetidine rings can be systematically varied to probe these interactions.

The effect of substituents on the pyrimidine ring can be profound. Electron-withdrawing groups, such as halogens, can alter the electronic properties of the pyrimidine ring, influencing its ability to participate in hydrogen bonding or π-stacking interactions. Conversely, electron-donating groups can enhance these interactions. The position of these substituents is also critical, as it dictates their spatial orientation within the binding pocket. nih.gov

In the context of the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine H3R agonists, the substitution pattern on the amine of the azetidine ring has been explored to understand hydrophobic contributions. nih.govacs.org The introduction of small alkyl groups, such as methyl or ethyl, can enhance binding affinity by occupying small hydrophobic pockets within the receptor. However, larger or bulkier substituents may introduce steric clashes, leading to a decrease in potency.

The following interactive table summarizes the structure-activity relationships for a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogs at the human H3 receptor, highlighting the impact of N-substitution on binding affinity (pKi).

| Compound | R¹ | R² | pKi (hH3R) |

| 14a | H | H | 7.4 |

| 14b | H | Methyl | 8.1 |

| 14c | H | Ethyl | 8.3 |

| 14d | H | n-Propyl | 8.5 |

| 14e | H | Isopropyl | 8.1 |

| 14f | H | n-Butyl | 8.1 |

| 14j | Methyl | Methyl | 7.2 |

Data sourced from studies on H3 receptor agonists. nih.govacs.org

As the data indicates, a linear alkyl chain up to n-propyl at the R² position enhances affinity, suggesting the presence of a corresponding hydrophobic channel in the binding site. Branching (isopropyl) or increasing the chain length further (n-butyl) leads to a slight decrease in affinity, and dialkylation (dimethyl) is detrimental.

Bioisosteric Replacement Strategies within the Azetidine-Pyrimidine Class

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comestranky.sk Within the azetidine-pyrimidine class, several bioisosteric replacement strategies can be envisioned.

Another approach is the modification of the azetidine ring. While the 3-aminoazetidine moiety is often critical for its interaction with a key acidic residue in the target protein, bioisosteric replacement of the azetidine core itself with other small, constrained rings like cyclobutane (B1203170) or other four- or five-membered heterocycles could be explored. However, this is a more synthetically challenging approach and may significantly alter the crucial positioning of the basic amine.

A more subtle bioisosteric strategy involves the replacement of substituents. For instance, a hydroxyl group could be replaced by a fluorine atom. Both are of similar size, but the electronic properties are vastly different, with fluorine being a weak hydrogen bond acceptor and highly electronegative. estranky.sk In a series of azetidine derivatives, a tetrazole ring was used as a bioisosteric substitute for a carboxylic acid group, demonstrating how functional groups with different structures but similar properties (in this case, acidity) can be interchanged. nih.gov

The following table provides examples of potential bioisosteric replacements for the azetidine-pyrimidine scaffold.

| Original Group | Potential Bioisostere(s) | Rationale |

| Pyrimidine | Pyridine, Pyridazine, Triazole, Pyrazole (B372694) | Modulate hydrogen bonding, electronics, and metabolic stability. |

| Azetidine N-H | Azetidine N-CH₃ | Increase lipophilicity, remove hydrogen bond donor. |

| C-H | C-F | Alter electronic properties, block metabolism. |

| Amine (-NH₂) | Hydroxyl (-OH), Thiol (-SH) | Change hydrogen bonding properties and basicity. |

These strategies, guided by a thorough understanding of the SAR of the azetidine-pyrimidine framework, allow for the systematic fine-tuning of molecular properties to develop compounds with improved therapeutic potential.

Computational and Theoretical Investigations of 1 Pyrimidin 5 Yl Azetidin 3 Amine

Quantum Chemical Studies

Natural Bond Orbital Analysis

While computational studies on related pyrimidine (B1678525) and azetidine (B1206935) derivatives exist, and general principles of the methodologies listed above are well-established, applying them to the specific molecule of 1-(Pyrimidin-5-yl)azetidin-3-amine would require original research and calculations that are beyond the scope of this literature review.

Fukui Functions and Reactivity Prediction

Fukui functions are chemical reactivity descriptors derived from density functional theory (DFT). They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. By calculating the change in electron density at a specific atomic site upon the addition or removal of an electron, one can identify regions of a molecule that are most susceptible to reaction.

A typical investigation would involve:

Optimization of the ground state geometry of this compound using a specified DFT functional and basis set.

Calculation of the electron densities for the neutral, cationic (N-1), and anionic (N+1) states of the molecule.

Computation of the condensed Fukui functions (f+, f-, f0) for each atom to predict sites for nucleophilic, electrophilic, and radical attack, respectively.

No specific research data is available for this compound.

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

A docking study for this compound would typically involve:

Selection of a relevant protein target.

Preparation of the protein and ligand structures for docking.

Execution of the docking algorithm to generate various binding poses.

Analysis of the predicted poses, focusing on interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the protein's binding site.

No specific molecular docking studies featuring this compound have been published.

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, stability, and interactions with a solvent or a biological target.

A typical MD simulation study would:

Place the molecule in a simulated environment (e.g., a box of water).

Run a simulation for a specific duration (nanoseconds to microseconds) to observe its dynamic behavior.

Analyze the trajectory to understand stable conformations, flexibility of the azetidine and pyrimidine rings, and the dynamics of key functional groups.

No specific molecular dynamics simulation studies for this compound are available in the literature.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used in drug discovery to predict the activity of new, unsynthesized compounds.

For this compound to be included in a QSAR study, it would need to be part of a larger dataset of structurally related compounds with measured biological activity against a specific target. The model would then be built by correlating various calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) with the observed activity.

No published QSAR models that include this compound as a data point were found.

Spectroscopic Data Prediction and Validation

Theoretical calculations of NMR chemical shifts, typically using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) approach, are valuable for validating experimental spectra and aiding in structure elucidation. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects.

A computational study on the NMR spectra of this compound would involve:

Optimizing the molecule's geometry.

Calculating the magnetic shielding tensors for each nucleus.

Converting these shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

Comparing the predicted ¹H and ¹³C NMR chemical shifts with experimentally obtained data, if available.

No specific theoretical NMR chemical shift calculations for this compound have been reported in the scientific literature.

Theoretical Infrared (IR) Spectroscopy Analysis

A detailed theoretical infrared (IR) spectroscopy analysis of this compound, including calculated vibrational frequencies and their assignments, is not available in the current scientific literature. Such an analysis would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's vibrational modes. The resulting theoretical spectrum provides valuable insights into the compound's structure and bonding. However, without published research on this specific molecule, a detailed discussion and data presentation are not possible.

Role As a Chemical Scaffold and Building Block in Advanced Chemical Research

Integration into Complex Heterocyclic Architectures

The inherent reactivity and distinct structural features of 1-(pyrimidin-5-yl)azetidin-3-amine make it an invaluable component for constructing intricate heterocyclic systems. The presence of a nucleophilic amine on the azetidine (B1206935) ring, coupled with the electrophilic nature of the pyrimidine (B1678525) ring, allows for a variety of chemical transformations. This dual reactivity enables its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby streamlining synthetic pathways and enhancing molecular diversity.

Furthermore, this compound is a key player in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecules to probe biological functions. The ability to functionalize both the azetidine and pyrimidine moieties allows for the generation of extensive libraries of compounds with varied three-dimensional shapes and chemical properties. The strained four-membered azetidine ring can also undergo ring-opening reactions, providing access to a different class of acyclic or larger ring structures, further expanding its synthetic utility. arkat-usa.orgyoutube.com

Development of Chemical Probes and Tool Compounds for Biological Systems

The unique architecture of this compound lends itself to the creation of specialized chemical probes and tool compounds essential for studying biological systems. The primary amine group serves as a convenient handle for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags.

Table 1: Applications in Chemical Probe Development

| Application | Description |

| Fluorescent Probes | The amine can be readily acylated or alkylated with fluorescent moieties, enabling the visualization and tracking of the molecule's interactions within cells or tissues. |

| Biotinylated Derivatives | Attachment of a biotin tag allows for the use of techniques like affinity chromatography and Western blotting to identify and isolate the biological targets of the compound. |

| Photoaffinity Labels | Incorporation of a photoreactive group can facilitate the covalent labeling of target proteins upon UV irradiation, providing a powerful tool for target identification and validation. |

These probes are instrumental in elucidating the mechanism of action of bioactive molecules derived from this scaffold, helping researchers to understand how they interact with their biological targets and exert their effects.

Precursors for Multi-Ring Systems (e.g., Thiazolidinones, Thiazoles, Pyrazoles)

The primary amine of this compound is a versatile functional group that can be utilized to construct a variety of other heterocyclic rings, transforming the initial scaffold into more complex, multi-ring systems.

Thiazolidinones and Thiazoles:

The reaction of the amine with various reagents can lead to the formation of five-membered sulfur-containing heterocycles. For instance, condensation with a thioglycolic acid derivative can yield a thiazolidinone ring. The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an alpha-haloketone, can also be adapted. youtube.comresearchgate.net The primary amine of our scaffold can be converted into a thioamide, which can then undergo cyclization to form a thiazole ring. researchgate.netorganic-chemistry.orgmdpi.com

Pyrazoles:

Pyrazoles, five-membered rings with two adjacent nitrogen atoms, can be synthesized from 1,3-dicarbonyl compounds. youtube.comcopbela.org The primary amine of this compound can be transformed into a hydrazine (B178648) derivative, which can then be reacted with a 1,3-dicarbonyl compound to furnish a pyrazole (B372694) ring. youtube.comgoogle.com This approach allows for the introduction of a wide range of substituents on the resulting pyrazole ring, further expanding the chemical space accessible from this versatile building block. psu.edu

Table 2: Synthesis of Multi-Ring Systems

| Target Heterocycle | Key Reagents/Reaction Type |

| Thiazolidinone | Thioglycolic acid derivatives |